Dihydroergocornine is a semi-synthetic ergot alkaloid [, , ], belonging to the class of dihydrogenated ergot compounds [, , ]. It is primarily employed in scientific research to investigate its effects on various physiological systems, particularly the cardiovascular and nervous systems [, , , , , , , , ].
Dihydroergocornine is a semi-synthetic derivative of the ergot alkaloid family, specifically derived from ergocornine. These compounds are primarily known for their biological activity and potential therapeutic applications. Dihydroergocornine is classified under the category of alkaloids, which are naturally occurring compounds that predominantly contain basic nitrogen atoms. This compound has garnered attention due to its pharmacological properties, particularly in the treatment of various medical conditions related to vascular disorders and neurological diseases.
Dihydroergocornine is synthesized from natural sources, primarily from the fungus Claviceps purpurea, which produces various ergot alkaloids. The classification of dihydroergocornine falls under the broader category of ergot alkaloids, which are known for their diverse pharmacological effects, including vasoconstriction and effects on the central nervous system. These compounds are often utilized in clinical settings for their ability to improve blood flow and manage conditions such as migraines and Parkinson's disease.
The synthesis of dihydroergocornine typically involves several chemical reactions that modify the structure of ergocornine. Common synthetic routes include:
The synthetic pathway can be summarized as follows:
Dihydroergocornine has a complex molecular structure characterized by multiple rings and functional groups typical of ergot alkaloids. The molecular formula is , indicating it contains 20 carbon atoms, 25 hydrogen atoms, three nitrogen atoms, and two oxygen atoms.
Key structural features include:
Spectroscopic data supporting its structure includes:
Dihydroergocornine participates in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its pharmacological properties or develop new derivatives with improved efficacy.
The mechanism of action of dihydroergocornine primarily involves its interaction with neurotransmitter receptors and vascular smooth muscle:
Pharmacodynamic studies reveal that its effects can vary based on dosage and administration route, necessitating careful clinical evaluation.
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and concentration in formulations.
Dihydroergocornine has several applications in scientific research and clinical practice:
Dihydroergocornine (IUPAC name: (10αH)-12′-Hydroxy-2′,5′α-di(propan-2-yl)-9,10-dihydroergotaman-3′,6′,18-trione) is a semisynthetic hydrogenated ergot alkaloid derived from the catalytic reduction of ergocornine, a natural peptide ergot alkaloid produced by Claviceps fungi [2] [3] [6]. Its molecular formula is C₃₁H₄₁N₅O₅, with a molecular weight of 563.687 g/mol [2] [5]. The structure comprises a tetracyclic ergoline core fused to a tripeptide-like moiety (comprising proline, α-hydroxyvaline, and a modified alanine unit) [8].
Key stereochemical features include:
Chiral Center | Configuration | Structural Role |
---|---|---|
C5 | R | Ergoline ring junction |
C8 | R | Amide linkage orientation |
C10 | R | Saturation site (Δ9,10) |
C2′ | S | Peptide chain conformation |
Dihydroergocornine is typically isolated as its methanesulfonate salt (mesylate; C₃₂H₄₅N₅O₈S), enhancing solubility for pharmaceutical use [5]. Key properties include:
Property | Value | Method/Prediction |
---|---|---|
Molecular Weight | 563.687 g/mol | Empirical |
Melting Point | Not reported (decomposes) | — |
Water Solubility | 0.402 mg/mL | ALOGPS |
logP | 3.1 | ALOGPS |
pKa (Strongest Acidic) | 9.71 | Chemaxon |
pKa (Strongest Basic) | 8.39 | Chemaxon |
Dihydroergocornine belongs to the dihydrogeated peptide ergot alkaloids, differing from non-hydrogenated or lysergic acid amide analogs in pharmacology and toxicity [1] [6] [8].
Structural Comparisons:
Pharmacological Comparisons:
Preventive Use: Daily administration reduced migraine frequency by 60% in a 1950 trial, attributed to sustained α-adrenolytic effects [1].
Table 3: Structural and Functional Comparison with Key Ergot Alkaloids
Alkaloid | Core Structure | Key Substituents | Receptor Affinity Profile |
---|---|---|---|
Dihydroergocornine | Saturated ergoline | 2′,5′-diisopropyl | α1-adrenoceptor antagonist (Ki=2.5 nM) |
Ergotamine | Unsaturated ergoline | Benzyl proline derivative | 5-HT2B agonist, vasoconstrictor |
Dihydroergotamine | Saturated ergoline | Benzyl proline derivative | Moderate 5-HT1B/D agonist |
Ergocornine | Unsaturated ergoline | 2′,5′-diisopropyl | High toxicity, unstable |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: